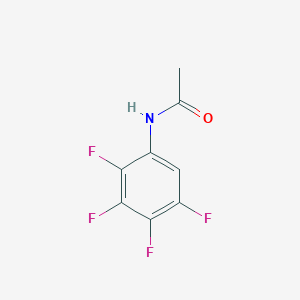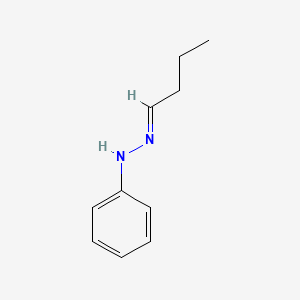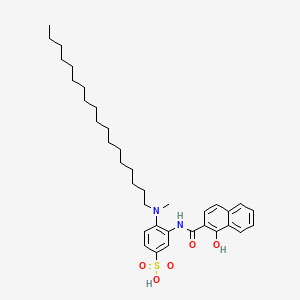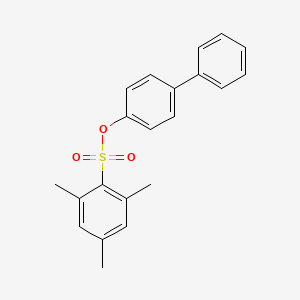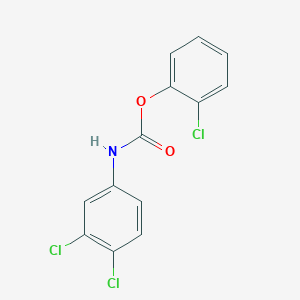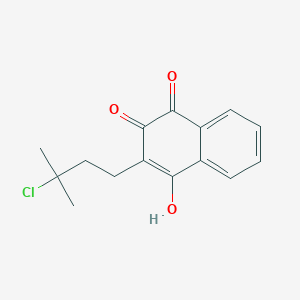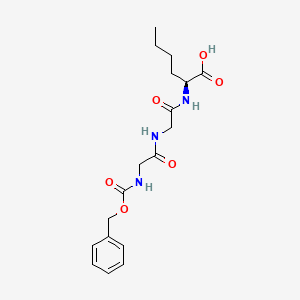
Carbobenzyloxyglycylglycyl-L-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbobenzyloxyglycylglycyl-L-norleucine is typically synthesized through peptide coupling reactions. The process involves the protection of amino groups using carbobenzyloxy (Cbz) groups and the subsequent coupling of glycine and L-norleucine residues. Common reagents used in these reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzyloxyglycylglycyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the carbobenzyloxy protecting groups.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different peptide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) are commonly employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted peptide analogs.
Aplicaciones Científicas De Investigación
Carbobenzyloxyglycylglycyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Carbobenzyloxyglycylglycyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbobenzyloxy-L-norvalyl-L-norleucine
- Carbobenzyloxyglycylglycyl-L-alaninamide
- Carbobenzyloxyglycylglycyl-L-norvaline methyl ester
- Carbobenzyloxyglycylglycyl-L-phenylalanine
Uniqueness
Carbobenzyloxyglycylglycyl-L-norleucine is unique due to its specific amino acid sequence and the presence of the carbobenzyloxy protecting group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C18H25N3O6 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O6/c1-2-3-9-14(17(24)25)21-16(23)11-19-15(22)10-20-18(26)27-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t14-/m0/s1 |
Clave InChI |
GCKWVKKTTXIAAL-AWEZNQCLSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



